Tasimelteon-D5

Description

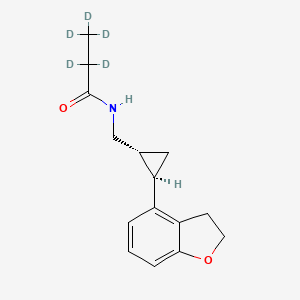

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentadeuterio-N-[[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m0/s1/i1D3,2D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOIAAWZLUQTIO-WILSWDKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)NC[C@@H]1C[C@H]1C2=C3CCOC3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Tasimelteon-D5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasimelteon-D5 is the deuterated analog of Tasimelteon, a selective dual melatonin receptor agonist used in the treatment of non-24-hour sleep-wake disorder. The incorporation of deuterium isotopes can modify the pharmacokinetic profile of a drug, often leading to a slower rate of metabolism and a longer half-life. This technical guide provides a comprehensive overview of the chemical structure and synthetic routes for Tasimelteon-D5, intended for professionals in drug development and scientific research.

Chemical Structure of Tasimelteon-D5

Tasimelteon-D5 is structurally identical to Tasimelteon, with the exception of five deuterium atoms replacing the hydrogen atoms on the ethyl group of the propanamide moiety.

Chemical Name: N-[[(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl]-propanamide-2,2,3,3,3-d5

Chemical Formula: C₁₅H₁₄D₅NO₂

Molecular Weight: Approximately 250.35 g/mol .[1]

Structure:

Key Structural Features:

-

Benzofuran Ring: A bicyclic aromatic ether, which is a common scaffold in medicinal chemistry.

-

Cyclopropane Ring: A strained three-membered ring that introduces conformational rigidity. The trans-(1R,2R) stereochemistry is crucial for its biological activity.

-

Propanamide-D5 Chain: The deuterated propanamide side chain, which is the key modification from the parent drug, Tasimelteon.

Synthesis of Tasimelteon-D5

The synthesis of Tasimelteon-D5 involves the preparation of the non-deuterated amine intermediate, ((1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl)methanamine, followed by N-acylation with a deuterated propionylating agent. A common synthetic route for the non-deuterated precursor starts from 4-vinyl-2,3-dihydrobenzofuran.

Multi-step Synthesis of the Amine Intermediate

A known four-step synthesis for the key amine intermediate is outlined below.[2]

Caption: Four-step synthesis of Tasimelteon-D5.

1. Epoxidation of 4-Vinyl-2,3-dihydrobenzofuran:

The synthesis begins with the epoxidation of the vinyl group of 4-vinyl-2,3-dihydrobenzofuran. This can be achieved using various epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM).

2. Cyclopropanation:

The resulting epoxide undergoes a cyclopropanation reaction. This step is crucial for establishing the cyclopropane ring.

3. Reduction of the Nitrile:

The nitrile group of the cyclopropanecarbonitrile intermediate is then reduced to a primary amine. This reduction can be carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF).

4. N-deuteriopropionylation:

The final step is the acylation of the primary amine with a deuterated propionylating agent to introduce the propanamide-D5 side chain.

Experimental Protocol for N-deuteriopropionylation (Representative)

While a specific protocol for Tasimelteon-D5 is not publicly detailed, a general procedure for the N-acylation of a primary amine with a deuterated acyl chloride is presented below. This should be considered a representative method.

Materials:

-

((1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl)methanamine

-

Propanoyl-2,2,3,3,3-d5-chloride (Deuterated propionyl chloride)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve ((1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl)methanamine in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add the tertiary amine base to the solution.

-

Slowly add a solution of propanoyl-2,2,3,3,3-d5-chloride in the same anhydrous solvent to the reaction mixture dropwise.

-

Allow the reaction to warm to room temperature and stir for a specified time (typically 2-12 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Tasimelteon-D5.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Quantitative Data

The following table summarizes the reported yields and purities for the final propionylation step in the synthesis of non-deuterated Tasimelteon, which can be indicative of the efficiency of the N-acylation reaction.

| Molar Ratio of Reactant to Reducing Agent | Molar Ratio of Reducing Agent to Propionic Acid | Yield (%) | Purity (%) |

| ~1:2 | ~1:1.8 | 85 | 98.7 |

| ~1:5 | ~1:3.3 | 92 | 99.9 |

| ~1:6 | ~1:3.8 | 93 | 99.8 |

| Not specified | Not specified | 95 | 99.7 |

Data extracted from patent CN103087019A for the synthesis of non-deuterated Tasimelteon.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of Tasimelteon-D5. The synthesis relies on the well-established chemistry of its non-deuterated analog, with the key differentiating step being the N-acylation with a deuterated propionylating agent. The provided synthetic outline and representative protocol offer a solid foundation for researchers and drug development professionals working with this and similar deuterated compounds. Further optimization of the deuteration step would be a key area for process development to ensure high isotopic enrichment and overall yield.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tasimelteon-D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tasimelteon-D5, a deuterated analog of the melatonin receptor agonist, Tasimelteon. This document is intended for researchers, scientists, and professionals in drug development who are utilizing Tasimelteon-D5 in their work.

Tasimelteon-D5 serves as a crucial analytical tool, primarily as an internal standard for the precise quantification of Tasimelteon in biological matrices during pharmacokinetic and metabolic studies.[1][2][3][4] Its synthesis involves the substitution of five hydrogen atoms with deuterium on the propanamide side chain, resulting in a molecule that is chemically similar to Tasimelteon but distinguishable by its higher molecular weight in mass spectrometry.[1][5]

Core Physical and Chemical Data

The fundamental physical and chemical characteristics of Tasimelteon-D5 are summarized below. These properties are essential for its application in analytical methodologies.

Table 1: Physical Properties of Tasimelteon-D5

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄D₅NO₂ | [3][5] |

| Molecular Weight | 250.35 g/mol | [1][5] |

| Appearance | Neat Solid | [5] |

| Stability | ≥ 4 years | [3] |

Table 2: Chemical Identifiers for Tasimelteon-D5

| Identifier | Value | Source(s) |

| IUPAC Name | N-(((1R, 2R)-2-(2, 3-dihydrobenzofuran-4-yl)cyclopropyl)methyl)propanamide-2, 2, 3, 3, 3-d5 | [4] |

| CAS Number | 1962124-51-1 | [3][6] |

| Synonyms | BMS 214778-D5; VEC 162-D5 | [4] |

| InChI Key | PTOIAAWZLUQTIO-WILSWDKCSA-N | [1][3][5] |

| SMILES | [2H]C([2H])([2H])C([2H])([2H])C(=O)NC[C@@H]1C[C@H]1c1cccc2c1CCO2 | [5] |

Table 3: Solubility Profile of Tasimelteon-D5

| Solvent | Solubility | Source(s) |

| Acetonitrile | Soluble | [3] |

| Dimethylformamide (DMF) | Soluble | [3] |

| Dimethyl sulfoxide (DMSO) | Soluble | [3] |

| Methanol | Soluble | [3] |

Mechanism of Action of Tasimelteon

Tasimelteon is a selective dual melatonin receptor agonist with a higher affinity for the melatonin MT2 receptor than the MT1 receptor.[7][8][9] These receptors are primarily located in the suprachiasmatic nucleus (SCN) of the brain, which is the body's master circadian pacemaker.[10][11] By activating both MT1 and MT2 receptors, Tasimelteon mimics the effects of endogenous melatonin.[12] Activation of the MT1 receptor is thought to promote sleep onset, while stimulation of the MT2 receptor is believed to be crucial for phase-shifting the circadian rhythm.[11][12] This dual action allows Tasimelteon to resynchronize the internal body clock with the 24-hour day-night cycle, making it an effective treatment for Non-24-Hour Sleep-Wake Disorder (Non-24), particularly in totally blind individuals who lack the photic cues to entrain their circadian rhythms.[10][11][13][14]

Experimental Protocols: Bioanalytical Quantification

Tasimelteon-D5 is indispensable as an internal standard for the accurate quantification of Tasimelteon in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

General Protocol for Quantification of Tasimelteon using Tasimelteon-D5

-

Sample Preparation:

-

A known concentration of Tasimelteon-D5 (internal standard) is spiked into the biological matrix (e.g., human plasma).

-

The sample is subjected to a liquid-liquid extraction (LLE) procedure. A common solvent for this is ethyl acetate.[1] This step serves to isolate the analyte and internal standard from interfering matrix components.

-

The organic layer containing Tasimelteon and Tasimelteon-D5 is separated, evaporated to dryness, and the residue is reconstituted in a mobile phase-compatible solvent.

-

-

Chromatographic Separation:

-

The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system.

-

Separation is typically achieved on a reversed-phase C18 analytical column.[1]

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is employed to separate Tasimelteon and Tasimelteon-D5 from other components.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

The instrument is set to monitor specific precursor-to-product ion transitions for both Tasimelteon and Tasimelteon-D5 in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity.

-

The peak area ratio of the analyte (Tasimelteon) to the internal standard (Tasimelteon-D5) is calculated.

-

-

Quantification:

-

A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of Tasimelteon and a constant concentration of Tasimelteon-D5.

-

The concentration of Tasimelteon in the unknown samples is determined by interpolating their peak area ratios from the calibration curve. The use of the isotopically labeled internal standard corrects for variations in sample processing and instrument response.[1]

-

References

- 1. Tasimelteon-D5 | Benchchem [benchchem.com]

- 2. Tasimelteon-d5 - Nordic Biosite [nordicbiosite.com]

- 3. caymanchem.com [caymanchem.com]

- 4. veeprho.com [veeprho.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Tasimelteon-D5 | CAS 1962124-51-1 | LGC Standards [lgcstandards.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Tasimelteon | CAS#:609799-22-6 | Chemsrc [chemsrc.com]

- 9. Tasimelteon: a selective and unique receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Mechanism of action of tasimelteon in non-24 sleep-wake syndrome: treatment for a circadian rhythm disorder in blind patients | CNS Spectrums | Cambridge Core [cambridge.org]

- 12. What is the mechanism of Tasimelteon? [synapse.patsnap.com]

- 13. Tasimelteon | C15H19NO2 | CID 10220503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Mechanism of action of tasimelteon in non-24 sleep-wake syndrome: treatment for a circadian rhythm disorder in blind patients | CNS Spectrums | Cambridge Core [cambridge.org]

Tasimelteon-D5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tasimelteon-D5, the deuterated analog of Tasimelteon. This document covers its chemical properties, mechanism of action, relevant quantitative data, and experimental methodologies, designed to support research and development activities.

Core Chemical and Physical Data

Tasimelteon-D5 is a stable, isotopically labeled form of Tasimelteon, a melatonin receptor agonist.[1] It serves as an internal standard for the quantification of Tasimelteon in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3]

| Property | Value |

| CAS Number | 1962124-51-1[1][2][4] |

| Molecular Formula | C₁₅H₁₄D₅NO₂[1][2][4] |

| Molecular Weight | 250.35 g/mol [1][4] |

| Synonyms | N-[[(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl]-propanamide-2,2,3,3,3-d5, BMS 214778-d5[1][2] |

Mechanism of Action: Targeting the Circadian Rhythm

Tasimelteon is a selective dual agonist for the melatonin receptors MT1 and MT2.[5][6] These receptors are integral to the regulation of the body's internal clock, or circadian rhythm, which is primarily located in the suprachiasmatic nucleus (SCN) of the brain.[6]

-

MT1 Receptor Activation: Predominantly promotes sleep onset.[7]

-

MT2 Receptor Activation: Plays a crucial role in re-entraining and stabilizing the circadian rhythm to align with the 24-hour light-dark cycle.[7]

Tasimelteon exhibits a higher affinity for the MT2 receptor compared to the MT1 receptor.[8] This dual agonism allows it to both initiate sleep and, more critically for its therapeutic use, to reset a desynchronized internal clock, a condition often seen in totally blind individuals who lack light perception to entrain their circadian rhythms.[6][7] This leads to Non-24-Hour Sleep-Wake Disorder (Non-24), which Tasimelteon is approved to treat.[5][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for Tasimelteon, which are informative for the application of its deuterated analog.

| Parameter | Value | Cell Line/System |

| MT1 Receptor Binding Affinity (Ki) | 0.304 nM | NIH3T3 cells[2][9] |

| MT2 Receptor Binding Affinity (Ki) | 0.069 nM | NIH3T3 cells[2][9] |

| MT1 Receptor Functional Activity (EC50) | 0.79 nM | NIH3T3 cells (forskolin-induced cAMP accumulation)[3] |

| MT2 Receptor Functional Activity (EC50) | 1 nM | NIH3T3 cells (forskolin-induced cAMP accumulation)[3] |

| Elimination Half-Life (t½) | 1.3 ± 0.4 hours | Human plasma[6] |

| Maximum Plasma Concentration (Cmax) | 314 ± 147 ng/mL | Human plasma (20mg single dose)[10] |

| Time to Cmax (Tmax) | 0.54 ± 0.22 hours | Human plasma (20mg single dose)[10] |

Experimental Protocols

Detailed experimental protocols for Tasimelteon have been established through extensive clinical trials. Below are summaries of the methodologies used in the pivotal Phase III SET and RESET trials for the treatment of Non-24.

SET (Safety and Efficacy of Tasimelteon) Trial Protocol[11][12]

-

Objective: To evaluate the efficacy and safety of Tasimelteon in entraining the circadian rhythm in totally blind individuals with Non-24.

-

Study Design: A multicenter, randomized, double-masked, placebo-controlled, parallel-group study.

-

Participants: Totally blind adults (18-75 years) with a confirmed diagnosis of Non-24, characterized by a circadian period (τ) of 24.25 hours or longer.[11]

-

Intervention: Participants were randomized (1:1) to receive either 20 mg of Tasimelteon or a matching placebo orally, once daily, one hour before their target bedtime for 26 weeks.[11]

-

Primary Endpoint: The primary efficacy measure was the proportion of patients who achieved entrainment of their urinary 6-sulphatoxymelatonin (aMT6s) rhythm, a key marker of the circadian clock.[11]

-

Data Collection: Urinary aMT6s levels were measured to determine the circadian period. Sleep and wake patterns were assessed using sleep diaries and actigraphy.

RESET (Randomized-withdrawal study of the Efficacy and Safety of Tasimelteon) Trial Protocol[11][12]

-

Objective: To assess the maintenance of circadian entrainment with continued Tasimelteon treatment.

-

Study Design: A randomized-withdrawal, double-masked, placebo-controlled study.

-

Participants: Patients who had demonstrated entrainment after a run-in period of treatment with Tasimelteon.[11]

-

Intervention: Entrained patients were randomized (1:1) to either continue receiving 20 mg of Tasimelteon or switch to a placebo.

-

Primary Endpoint: The primary outcome was the maintenance of entrainment. A loss of entrainment after randomization was considered a treatment failure.[12]

-

Data Collection: Similar to the SET trial, data on circadian rhythms and sleep-wake cycles were collected to monitor the stability of entrainment.

Visualizing the Mechanism of Action

The following diagram illustrates the signaling pathway through which Tasimelteon exerts its therapeutic effects.

Caption: Tasimelteon's agonism at MT1 and MT2 receptors in the SCN regulates circadian rhythms.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Tasimelteon-d5 - Nordic Biosite [nordicbiosite.com]

- 4. Tasimelteon-d5 | 1962124-51-1 | MDD12451 | Biosynth [biosynth.com]

- 5. Tasimelteon | C15H19NO2 | CID 10220503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Tasimelteon? [synapse.patsnap.com]

- 8. HETLIOZ (tasimelteon) mechanism of action (MOA) [hetliozpro.com]

- 9. Tasimelteon-D5 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Tasimelteon for non-24-hour sleep-wake disorder in totally blind people (SET and RESET): two multicentre, randomised, double-masked, placebo-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HETLIOZ® (tasimelteon) Phase III SET and RESET Trial Results Published in The Lancet - Vanda Pharmaceuticals Inc. [vandapharmaceuticalsinc.gcs-web.com]

The Theoretical Cornerstone of Tasimelteon-D5 in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical basis for utilizing Tasimelteon-D5 as an internal standard in mass spectrometry-based bioanalysis. The content herein is curated for professionals in drug development and research, offering a detailed exploration of the underlying principles, experimental protocols, and data interpretation.

The Principle of Stable Isotope Labeled Internal Standards

In quantitative mass spectrometry, particularly in complex biological matrices such as plasma, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. Tasimelteon-D5, a deuterated analog of Tasimelteon, serves as an ideal SIL-IS for the quantification of Tasimelteon.

The core principle lies in the near-identical physicochemical properties of the analyte (Tasimelteon) and its SIL-IS (Tasimelteon-D5). Both compounds exhibit similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer. However, they are readily distinguishable by their mass-to-charge ratio (m/z) due to the mass difference imparted by the deuterium atoms. This distinction allows for the ratiometric measurement of the analyte's response to the internal standard's response, effectively compensating for variations that can occur during sample preparation and analysis.

Key Advantages of Using Tasimelteon-D5:

-

Enhanced Accuracy and Precision: By normalizing the analyte's signal to that of the co-eluting internal standard, variability introduced during sample handling, extraction, and injection is minimized.

-

Correction for Matrix Effects: Biological matrices can contain endogenous components that suppress or enhance the ionization of the analyte, leading to inaccurate quantification. As Tasimelteon-D5 is similarly affected by these matrix effects, their impact is effectively nullified through the ratiometric calculation.

-

Improved Method Robustness: The use of a SIL-IS makes the analytical method less susceptible to minor variations in experimental conditions, leading to more reliable and reproducible results.

Physicochemical and Pharmacokinetic Properties of Tasimelteon

A thorough understanding of Tasimelteon's properties is essential for developing a robust bioanalytical method.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₉NO₂ | [1] |

| Molecular Weight | 245.32 g/mol | [1] |

| Mechanism of Action | Selective agonist for melatonin receptors MT1 and MT2 | [1] |

| Absolute Bioavailability | ~38.3% | [2] |

| Peak Plasma Concentration (Tmax) | 0.5 - 3 hours (fasted) | [3] |

| Elimination Half-Life (t½) | Approximately 1.3 hours | [2] |

| Metabolism | Primarily by CYP1A2 and CYP3A4 | [3] |

Bioanalytical Method Using Tasimelteon-D5

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tasimelteon in human plasma, utilizing Tasimelteon-D5 as an internal standard, has been reported.[4]

Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction

-

To a 100 µL aliquot of human plasma, add a known concentration of Tasimelteon-D5 working solution.

-

Vortex mix the sample.

-

Add 1 mL of ethyl acetate as the extraction solvent.

-

Vortex mix vigorously for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | Agilent Zorbax, Eclipse, C18 (4.6 x 50 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.02% formic acid buffer (85:15, v/v) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometer | API-4000 LC-MS/MS system or equivalent |

| Ionization Mode | Electrospray Ionization (ESI) - Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Note: The specific MRM transitions (precursor > product ions) for Tasimelteon and Tasimelteon-D5 are critical for method setup but were not explicitly detailed in the readily available public literature. These would need to be determined empirically during method development or obtained from a more detailed study publication.

Method Validation

The bioanalytical method was validated according to the United States Food and Drug Administration (US FDA) guidelines.[4] The calibration curve was linear over the concentration range of 0.30-299 ng/mL.[4] While specific quantitative validation data from the primary literature is not fully detailed, a representative table of expected validation parameters is provided below based on typical FDA requirements for bioanalytical method validation.

Table of Representative Method Validation Data

| Parameter | LLOQ (0.30 ng/mL) | LQC (0.90 ng/mL) | MQC (150 ng/mL) | HQC (240 ng/mL) |

| Intra-day Precision (%RSD) | ≤ 20% | ≤ 15% | ≤ 15% | ≤ 15% |

| Inter-day Precision (%RSD) | ≤ 20% | ≤ 15% | ≤ 15% | ≤ 15% |

| Intra-day Accuracy (%Bias) | ± 20% | ± 15% | ± 15% | ± 15% |

| Inter-day Accuracy (%Bias) | ± 20% | ± 15% | ± 15% | ± 15% |

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control; %RSD: Percent Relative Standard Deviation; %Bias: Percent Bias.

Application in a Pharmacokinetic Study

The validated LC-MS/MS method employing Tasimelteon-D5 was successfully applied to a pharmacokinetic study in healthy volunteers.[4] Following a single oral 20 mg dose of Tasimelteon, the key pharmacokinetic parameters were determined.

| Pharmacokinetic Parameter | Mean ± SD |

| Cmax (ng/mL) | 314 ± 147 |

| Tmax (h) | 0.54 ± 0.22 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; SD: Standard Deviation.

Visualizing the Workflow and Underlying Principles

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the logical workflow of the bioanalytical process and the metabolic pathway of Tasimelteon.

Conclusion

The use of Tasimelteon-D5 as an internal standard in mass spectrometry is founded on the well-established principles of isotope dilution. This approach provides a robust, accurate, and precise method for the quantification of Tasimelteon in complex biological matrices. The detailed experimental protocol and pharmacokinetic data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis. The inherent advantages of using a stable isotope-labeled internal standard, such as Tasimelteon-D5, are indispensable for generating high-quality data in regulated environments.

References

The Metabolic Fate of Tasimelteon: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasimelteon, a melatonin receptor agonist, is a crucial therapeutic agent for the treatment of Non-24-Hour Sleep-Wake Disorder. Understanding its metabolic pathways is paramount for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in the body. This technical guide provides an in-depth exploration of the metabolic pathways of Tasimelteon and its major metabolites, supported by quantitative data, detailed experimental methodologies, and visual representations of the metabolic cascade.

Metabolic Pathways of Tasimelteon

Tasimelteon undergoes extensive metabolism primarily in the liver, with less than 1% of the administered dose excreted as the unchanged parent compound.[1] The biotransformation of Tasimelteon involves a series of Phase I and Phase II metabolic reactions.

Phase I Metabolism:

The primary routes of Phase I metabolism involve oxidation at multiple sites on the Tasimelteon molecule.[2][3] This is followed by oxidative dealkylation, which results in the opening of the dihydrofuran ring, and subsequent further oxidation to form a carboxylic acid.[2] The major cytochrome P450 (CYP) isoenzymes responsible for the metabolism of Tasimelteon are CYP1A2 and CYP3A4.[2][4] Minor contributions from CYP1A1, CYP2C9/19, and CYP2D6 have also been noted.[5]

The major circulating metabolites of Tasimelteon are designated as M9, M11, M12, M13, and M14.[5] These metabolites have been shown to have 13-fold or less activity at melatonin receptors compared to the parent compound, indicating they do not significantly contribute to its efficacy.[5]

-

M9: A phenol-carboxylic acid derivative of Tasimelteon.[5]

-

M11: A hydroxy-phenol tasimelteon.[5]

-

M12 and M14: α- and β-isomers of 8-hydroxy tasimelteon.[5]

-

M13: A mixture of α- and β-isomers of 7-hydroxy tasimelteon.[5]

Phase II Metabolism:

The major Phase II metabolic pathway for Tasimelteon is phenolic glucuronidation.[2][4]

Quantitative Analysis of Tasimelteon Metabolism

A human radiolabeled mass balance study provided key quantitative data on the excretion and metabolism of Tasimelteon. Following a single oral dose of [14C]tasimelteon, a mean of 84% of the total radioactivity was recovered, with approximately 80% excreted in the urine and 4% in the feces.[6][7]

Table 1: Pharmacokinetic Parameters of Tasimelteon and its Major Metabolites

| Analyte | Parent to Metabolite Exposure Ratio (AUC) |

| Tasimelteon | 1.00 |

| M12 | 1.6 |

| M13 | 0.96 |

| M9 | 0.92 |

| M11 | 0.38 |

| M14 | 0.05 |

Data sourced from FDA Pharmacology Review NDA 205677.[8]

Table 2: Impact of CYP Inhibitors and Inducers on Tasimelteon Pharmacokinetics

| Co-administered Drug | CYP Enzyme Interaction | Change in Tasimelteon AUC | Change in Tasimelteon Cmax |

| Fluvoxamine (50 mg) | Strong CYP1A2 Inhibitor | 7-fold increase | 2-fold increase |

| Ketoconazole (400 mg) | Strong CYP3A4 Inhibitor | ~50% increase | No significant change |

| Rifampin (600 mg) | Strong CYP3A4 Inducer | ~90% decrease | Not reported |

| Smoking | Moderate CYP1A2 Inducer | ~40% decrease | Not reported |

Data sourced from the Tasimelteon package insert and clinical drug-drug interaction studies.[5][9]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the metabolic pathways and the cytochrome P450 enzymes involved in the metabolism of Tasimelteon.

Methodology:

-

Incubation: Tasimelteon (typically at a concentration of 1 µM) is incubated with pooled human liver microsomes (0.5 mg protein/mL) in a phosphate buffer (pH 7.4) at 37°C.

-

Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 10, 20, 30, and 60 minutes) to monitor the disappearance of the parent drug and the formation of metabolites.

-

Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile.

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: The samples are analyzed by a validated LC-MS/MS method to identify and quantify Tasimelteon and its metabolites.

Cytochrome P450 Reaction Phenotyping

Objective: To determine the relative contribution of individual CYP isoforms to the metabolism of Tasimelteon.

Methodology:

-

Recombinant Human CYPs: Tasimelteon is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) in the presence of an NADPH-regenerating system.

-

Chemical Inhibition: Tasimelteon is incubated with human liver microsomes in the presence and absence of selective chemical inhibitors for each major CYP isoform.

-

Analysis: The rate of Tasimelteon metabolism in each incubation is measured by LC-MS/MS. The results from the recombinant CYP experiments identify which enzymes can metabolize the drug, while the chemical inhibition studies confirm the contribution of each enzyme in a more complex system.

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

Objective: To determine the mass balance, routes of excretion, and metabolic profile of Tasimelteon in humans.

Methodology:

-

Dosing: A single oral dose of radiolabeled ([14C]) Tasimelteon is administered to healthy human subjects.

-

Sample Collection: Urine, feces, and blood samples are collected at predetermined intervals over a period sufficient to ensure near-complete recovery of the radioactivity (typically 7-10 days).

-

Radioactivity Measurement: The total radioactivity in all collected samples is measured using liquid scintillation counting or accelerator mass spectrometry.

-

Metabolite Profiling: Plasma, urine, and fecal samples are profiled for metabolites using chromatographic techniques (e.g., HPLC) coupled with radioactivity detection.

-

Metabolite Identification: The chemical structures of the metabolites are elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Pharmacokinetic Analysis: Plasma concentrations of the parent drug and total radioactivity are used to determine pharmacokinetic parameters.

Bioanalytical Method for Tasimelteon and its Metabolites

Objective: To accurately quantify Tasimelteon and its major metabolites in human plasma.

Methodology:

-

Sample Preparation: Analytes are extracted from human plasma using liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). A deuterated internal standard (e.g., Tasimelteon-d5) is added prior to extraction for accurate quantification.

-

Chromatographic Separation: The extracted samples are injected onto a reverse-phase HPLC column (e.g., C18). Separation is achieved using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., 0.02% formic acid) and an organic component (e.g., acetonitrile).

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer (MS/MS) operating in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Tasimelteon and each metabolite are monitored for selective and sensitive detection.

-

Quantification: A calibration curve is generated using standards of known concentrations, and the concentrations of the analytes in the study samples are determined by comparing their peak area ratios to the internal standard against the calibration curve.

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways of Tasimelteon.

References

- 1. KEGG DRUG: Tasimelteon [kegg.jp]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tasimelteon | C15H19NO2 | CID 10220503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DailyMed - HETLIOZ- tasimelteon capsule HETLIOZ LQ- tasimelteon suspension [dailymed.nlm.nih.gov]

- 5. Pharmacokinetics of the Dual Melatonin Receptor Agonist Tasimelteon in Subjects With Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical assessment of drug-drug interactions of tasimelteon, a novel dual melatonin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tasimelteon | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Bioanalytical technique for determination of tasimelteon in human plasma by LC-MS/MS and its application to pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A-Technical-Guide-to-the-Kinetic-Isotope-Effect-of-Deuterated-Compounds-in-Drug-Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The deliberate substitution of hydrogen with its heavier, stable isotope deuterium at strategic molecular positions has emerged as a powerful tool in modern drug development. This "deuterium switch" leverages the kinetic isotope effect (KIE) to favorably alter a drug's metabolic profile, enhancing its therapeutic properties. This guide provides a comprehensive overview of the core principles of the deuterium KIE, details experimental methodologies for its quantification, and presents its practical application in pharmaceutical research.

Core Principles of the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[1] The effect is most pronounced when the relative mass change is greatest, making the substitution of hydrogen (¹H) with deuterium (²H or D) a particularly effective strategy, as deuterium is approximately twice as heavy as hydrogen.[1][2]

This mass difference leads to a lower vibrational frequency and a lower zero-point energy (ZPE) for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3][4] Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate when this bond cleavage is part of the rate-determining step of a reaction.[3][5]

The magnitude of the KIE is expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD):

KIE = kH / kD

A KIE value greater than 1 indicates a "normal" kinetic isotope effect, where the hydrogen-containing compound reacts faster.[6] For C-H bond cleavage reactions, primary KIE values are typically in the range of 2 to 8.[3]

It is crucial to distinguish between two main types of KIEs:

-

Primary Kinetic Isotope Effect (PKIE): This occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[6][7] In drug metabolism, this is often observed when a C-H bond at a site of metabolic attack is replaced with a C-D bond.[8] A significant PKIE is strong evidence that C-H bond cleavage is at least partially rate-limiting.[9][10]

-

Secondary Kinetic Isotope Effect (SKIE): This is observed when the isotopic substitution is at a position not directly involved in bond breaking or formation.[1][6] SKIEs are typically much smaller than PKIEs, with values often between 1 and 1.5.[3][6] They arise from changes in hybridization or hyperconjugation between the ground state and the transition state.[11]

Application in Drug Development: The "Deuterium Switch"

The primary application of the KIE in drug development is to slow down drug metabolism, a strategy often referred to as the "deuterium switch." Many drugs are cleared from the body through metabolic processes, frequently involving the oxidation of C-H bonds by enzymes such as the cytochrome P450 (CYP) family.[9][10]

By selectively replacing hydrogen with deuterium at these metabolically vulnerable positions ("hotspots"), the rate of metabolic breakdown can be significantly reduced.[12] This can lead to several therapeutic advantages:

-

Improved Pharmacokinetic Profile: A slower metabolism can increase a drug's half-life and overall exposure (AUC).[13]

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[14]

-

Lower Required Dosage: Enhanced metabolic stability can mean that a lower dose is needed to achieve the desired therapeutic effect.[14]

-

Minimized Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a specific C-H bond, deuteration at that site can reduce its formation.

-

Increased Bioavailability: By reducing first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation.[4]

The first deuterated drug approved by the FDA was Deutetrabenazine (Austedo) in 2017, a version of tetrabenazine where six hydrogen atoms on two methoxy groups are replaced by deuterium.[][16] This substitution significantly slows down metabolic demethylation, leading to a more favorable pharmacokinetic profile.[14][16]

Quantitative Data on Kinetic Isotope Effects

The following tables summarize reported KIE values for various reactions, illustrating the impact of deuteration.

Table 1: KIE for Cytochrome P450-Mediated Reactions

| Substrate | P450 Isoform | Reaction Type | Observed KIE (kH/kD) | Reference |

| Morphine | - | N-demethylation | >1 | [9] |

| Butethal | - | (methylene) dideuteration | Doubled sleeping time in mice | [9] |

| Zoxazolamine | - | Aryl oxidation | 1.47 | [9] |

| Para-substituted toluenes | CYP2E1 | - | Isotope effects were very similar | [17] |

Table 2: FDA-Approved Deuterated Drugs

| Drug Name | Brand Name | Non-deuterated Counterpart | Therapeutic Area | Year of FDA Approval |

| Deutetrabenazine | Austedo | Tetrabenazine | Huntington's Disease | 2017 |

| Deucravacitinib | Sotyktu | - | Plaque Psoriasis | 2022 |

| Deutivacaftor | - | Ivacaftor | Cystic Fibrosis | - |

| Donafenib | - | Sorafenib | Various Cancers | 2021 (NMPA) |

| Deuruxolitinib | - | - | Alopecia Areata | NDA Accepted (2023) |

Note: Data compiled from various sources.[13][][16]

Experimental Protocols for KIE Determination

Accurate determination of the KIE is essential for evaluating the potential of a deuterated drug candidate. This typically involves comparing the reaction rates of the deuterated and non-deuterated compounds in parallel experiments or through competition studies.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. jrfglobal.com [jrfglobal.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. differencebetween.com [differencebetween.com]

- 7. difference.wiki [difference.wiki]

- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. Deuterated drug - Wikipedia [en.wikipedia.org]

- 14. bioscientia.de [bioscientia.de]

- 16. FDA-Approved Deuterated Drugs and Their Syntheses | by Allen Che | Medium [medium.com]

- 17. pubs.acs.org [pubs.acs.org]

Tasimelteon parent compound receptor binding profile (MT1 vs MT2)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the receptor binding characteristics of Tasimelteon, a melatonin receptor agonist. The focus is on its comparative affinity for the human melatonin receptors, MT1 and MT2, which are central to its therapeutic mechanism for treating Non-24-Hour Sleep-Wake Disorder (Non-24).[1][2]

Quantitative Receptor Binding Affinity

Tasimelteon is a potent dual melatonin receptor agonist (DMRA) that demonstrates a higher affinity for the MT2 receptor compared to the MT1 receptor.[1][3][4] This selectivity is a key feature of its pharmacological profile. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.

In vitro studies using human cloned melatonin receptors expressed in different cell lines have consistently shown this preference. The data reveals that Tasimelteon's affinity for the MT2 receptor is approximately 2.1 to 4.4 times greater than for the MT1 receptor.[1] Furthermore, extensive screening has demonstrated that Tasimelteon has no significant affinity for over 160 other pharmacologically relevant receptors and enzymes, highlighting its specificity.[1]

Table 1: Tasimelteon In Vitro Binding Affinity (Ki) at Human MT1 and MT2 Receptors

| Receptor | Cell Line | Ki (nM) | Reference |

|---|---|---|---|

| MT1 | NIH-3T3 | 0.304 | [1] |

| CHO-K1 | 0.35 | [1] | |

| MT2 | NIH-3T3 | 0.0692 | [1] |

| | CHO-K1 | 0.17 |[1] |

Signaling Pathways of MT1 and MT2 Receptors

Both MT1 and MT2 are G protein-coupled receptors (GPCRs).[5] Upon activation by an agonist such as Tasimelteon, they primarily couple to the Gi protein alpha subunit. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6] While both receptors utilize this primary pathway, their activation is thought to have distinct physiological outcomes. Agonism of MT1 is believed to preferentially induce sleepiness, whereas MT2 activation is thought to more specifically influence the phase-shifting of circadian rhythms.[4][5]

Caption: Signaling pathway for MT1 and MT2 receptors activated by Tasimelteon.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of Tasimelteon's binding affinity (Ki) is achieved using a radioligand competition binding assay. This technique measures how effectively a test compound (Tasimelteon) competes with a radiolabeled ligand that has a known high affinity for the target receptor.[7][8]

Objective: To determine the inhibition constant (Ki) of Tasimelteon for the MT1 and MT2 receptors.

A. Materials

-

Cell Membranes: Membranes prepared from cells (e.g., CHO-K1, NIH-3T3) stably expressing recombinant human MT1 or MT2 receptors.

-

Radioligand: 2-[¹²⁵I]-iodomelatonin, a high-affinity radioligand for both MT1 and MT2 receptors.[7][9]

-

Test Compound: Tasimelteon, prepared in a series of dilutions.

-

Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of unlabeled melatonin to determine the amount of non-specific binding of the radioligand.[9]

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂).

-

Filtration System: A cell harvester with glass fiber filters to separate bound from free radioligand.

-

Detection System: A gamma counter to measure the radioactivity (counts per minute, CPM) retained on the filters.

B. Methodology

-

Reaction Setup: In assay tubes, combine the cell membranes, a fixed concentration of the 2-[¹²⁵I]-iodomelatonin radioligand, and varying concentrations of Tasimelteon. A set of control tubes for total binding (no competitor) and non-specific binding (excess unlabeled melatonin) are also prepared.

-

Incubation: Incubate the reaction mixtures for a defined period (e.g., 120 minutes) at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.[10]

-

Separation: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. The filter traps the cell membranes with the bound radioligand. Unbound (free) radioligand passes through the filter.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining free radioligand.

-

Quantification: Measure the radioactivity retained on each filter using a gamma counter.

C. Data Analysis

-

Calculate Specific Binding: For each concentration of Tasimelteon, calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Tasimelteon concentration.

-

Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the concentration of Tasimelteon that inhibits 50% of the specific radioligand binding (the IC50 value).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. Tasimelteon: a selective and unique receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tasimelteon (Hetlioz™): A New Melatonin Receptor Agonist for the Treatment of Non-24-Hour Sleep-Wake Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. molinahealthcare.com [molinahealthcare.com]

- 5. Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melatonin Binding Sites [angelfire.com]

- 7. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]

- 8. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assay for Melatonin Receptor-Binding Affinity and Expression in Mitochondria. [bio-protocol.org]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

Tasimelteon-D5 certificate of analysis and purity data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data, experimental protocols, and biological context for Tasimelteon-D5, a deuterated analog of the selective dual melatonin receptor agonist, Tasimelteon. This information is critical for researchers utilizing Tasimelteon-D5 as an internal standard in pharmacokinetic and metabolic studies, as well as for those investigating the broader applications of deuterated compounds in drug development.

Certificate of Analysis and Purity Data

While a batch-specific certificate of analysis is proprietary to the manufacturer, the following table summarizes the key quality and purity specifications for Tasimelteon-D5 based on available data from commercial suppliers.

| Parameter | Specification |

| Chemical Name | N-[[(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl]-propanamide-2,2,3,3,3-d5 |

| Synonyms | BMS-214778-d5, VEC-162-d5 |

| CAS Number | 1962124-51-1 |

| Molecular Formula | C₁₅H₁₄D₅NO₂ |

| Molecular Weight | 250.35 g/mol |

| Purity (Deuterated Forms) | ≥99% (d1-d5)[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in Acetonitrile, DMF, DMSO, and Methanol[1] |

| Storage | -20°C |

Experimental Protocols

Tasimelteon-D5 is primarily utilized as an internal standard for the accurate quantification of Tasimelteon in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol outlines a typical analytical method.

Protocol 1: Quantification of Tasimelteon in Human Plasma using LC-MS/MS with Tasimelteon-D5 as an Internal Standard

1. Objective: To determine the concentration of Tasimelteon in human plasma with high precision and accuracy using an isotope dilution method.

2. Materials and Reagents:

-

Tasimelteon analytical standard

-

Tasimelteon-D5 (internal standard)

-

Human plasma (with K2EDTA as anticoagulant)

-

Ethyl acetate (for extraction)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Reversed-phase C18 analytical column (e.g., Agilent Zorbax Eclipse C18)[2]

3. Sample Preparation (Liquid-Liquid Extraction): [2]

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add a known concentration of Tasimelteon-D5 solution.

-

Vortex briefly to mix.

-

Add 1 mL of ethyl acetate.

-

Vortex for 5 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

LC System: UHPLC system

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)[2]

-

Monitor specific precursor-to-product ion transitions for both Tasimelteon and Tasimelteon-D5.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Tasimelteon to Tasimelteon-D5 against the concentration of Tasimelteon standards.

-

Determine the concentration of Tasimelteon in the plasma samples from the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

Tasimelteon acts as a selective agonist for the melatonin receptors MT1 and MT2.[3][4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to the inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] The reduction in cAMP levels modulates downstream signaling cascades, ultimately influencing gene expression related to the regulation of the circadian rhythm.[5][6] Tasimelteon exhibits a higher affinity for the MT2 receptor compared to the MT1 receptor.[4][7]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Tasimelteon-D5 | Benchchem [benchchem.com]

- 3. What is the mechanism of Tasimelteon? [synapse.patsnap.com]

- 4. HETLIOZ (tasimelteon) mechanism of action (MOA) [hetliozpro.com]

- 5. researchgate.net [researchgate.net]

- 6. Tasimelteon | C15H19NO2 | CID 10220503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tasimelteon: Package Insert / Prescribing Information [drugs.com]

Characterization of Tasimelteon Crystalline Forms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of the known crystalline forms of Tasimelteon, a melatonin receptor agonist used for the treatment of Non-24-Hour Sleep-Wake Disorder. The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, solubility, and bioavailability. Understanding and controlling the crystalline form of Tasimelteon is therefore essential for drug development, manufacturing, and ensuring product quality.

Introduction to Tasimelteon Crystalline Forms

Tasimelteon has been reported to exist in at least two primary crystalline forms: an anhydrous form and a hemihydrate form.[1][2][3] These forms are distinguishable by their unique crystal structures and physicochemical properties. The selective crystallization of a desired polymorph is a crucial step in pharmaceutical manufacturing.[4] This guide details the analytical techniques used to characterize these forms, including X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

-

Anhydrous Form (Form I): A non-solvated crystalline structure.[5]

-

Hemihydrate Form (Form II): A crystalline structure containing one molecule of water for every two molecules of Tasimelteon (C₁₅H₁₉NO₂·0.5H₂O).[1][3]

The different crystalline forms of a drug can significantly impact its properties, such as chemical stability, melting point, and dissolution rate, which in turn can affect its therapeutic efficacy and safety.[5][6]

Mechanism of Action: Signaling Pathway

Tasimelteon functions as a selective agonist for the melatonin MT1 and MT2 receptors, with a higher affinity for the MT2 receptor.[7][8] These receptors are integral to the regulation of the body's circadian rhythms. The interaction of Tasimelteon with these receptors helps to entrain the master clock in the suprachiasmatic nucleus, aligning the sleep-wake cycle to a 24-hour day.

Caption: Simplified signaling pathway of Tasimelteon.

Experimental Protocols for Characterization

The identification and differentiation of Tasimelteon crystalline forms rely on a combination of analytical techniques.[9][10] Below are detailed methodologies for the key experiments.

X-ray Powder Diffraction (XRPD)

XRPD is a primary technique for distinguishing between different crystalline forms, as each form produces a unique diffraction pattern.[9]

-

Instrument: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å).

-

Sample Preparation: A small amount of the sample powder (approx. 10-20 mg) is gently packed into a sample holder, ensuring a flat and even surface.

-

Data Collection:

-

Scan Range (2θ): 3° to 40°.

-

Scan Speed/Step Size: 0.02° per step.

-

Time per Step: 0.5 to 2 seconds.

-

Voltage and Current: 40 kV and 40 mA.

-

-

Analysis: The resulting diffractogram is analyzed for characteristic peak positions (2θ angles) and their relative intensities.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting and phase transitions.[2]

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: 3-5 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Temperature Range: 25°C to 250°C.

-

Heating Rate: A linear heating rate of 10°C/min.

-

Atmosphere: Inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min.

-

-

Analysis: The DSC thermogram is analyzed for the onset temperature and peak maximum of endothermic or exothermic events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is useful for quantifying the amount of water or solvent in the crystal structure.

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: 5-10 mg of the sample is accurately weighed into a ceramic or platinum pan.

-

Experimental Conditions:

-

Temperature Range: 25°C to 300°C.

-

Heating Rate: A linear heating rate of 10°C/min.

-

Atmosphere: Inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min.

-

-

Analysis: The TGA curve is analyzed for mass loss over specific temperature ranges, which can be correlated with the loss of volatiles like water.

Data Presentation and Summary

The quantitative data derived from the characterization of Tasimelteon Anhydrous (Form I) and Hemihydrate (Form II) are summarized below for direct comparison.

Crystallographic Data

Single-crystal X-ray diffraction has provided detailed structural information for both forms.[1][3][11]

| Parameter | Anhydrous Form (Form I) | Hemihydrate Form (Form II) | Reference |

| Chemical Formula | C₁₅H₁₉NO₂ | C₁₅H₁₉NO₂·0.5H₂O | [1][3] |

| Crystal System | Monoclinic | Tetragonal | [1][3] |

| Space Group | P2₁ | P4₃2₁2 | [1][3] |

| a (Å) | 11.130(4) | 7.3573(2) | [1][3] |

| b (Å) | 4.907(2) | 7.3573(2) | [1][3] |

| c (Å) | 12.230(6) | 52.062(2) | [1][3] |

| β (°) ** | 91.03(3) | 90 | [1][3] |

| Volume (ų) ** | 667.8(5) | 2818.1(2) | [1][3] |

| Z | 2 | 8 | [1][3] |

X-ray Powder Diffraction (XRPD) Data

The characteristic XRPD peaks are crucial for routine identification and quality control.

| Anhydrous Form (Form I)[5] | Hemihydrate Form (Form II)[5] |

| 2θ Angle (°) ±0.2° | 2θ Angle (°) ±0.2° |

| 7.2 | 6.8 |

| 7.9 | 12.1 |

| 10.6 | 12.5 |

| 14.4 | 13.1 |

| 15.9 | 13.6 |

| 17.3 | 13.8 |

| 21.0 | 15.8 |

| 23.2 | 17.0 |

| 24.4 | 18.4 |

| - | 20.8 |

| - | 24.2 |

| - | 24.4 |

Thermal Analysis Data

DSC and TGA provide complementary information on the thermal behavior and composition of the crystalline forms.

| Parameter | Anhydrous Form (Form I) | Hemihydrate Form (Form II) | Reference |

| DSC Melting Peak | 74.2°C | 74.3°C | [5] |

| DSC Dehydration Peak | N/A | ~55.0°C (endotherm) | [5] |

| TGA Weight Loss | No solvent loss | ~3.5% (loss of water) | [5] |

| Decomposition Temp. | Starts at ~200°C | Starts at ~200°C | [5] |

Visualized Workflows and Relationships

General Workflow for Crystalline Form Characterization

The process of identifying and characterizing a new crystalline form follows a structured analytical workflow.

Caption: Experimental workflow for polymorphic characterization.

Interrelation of Tasimelteon Solid Forms

The anhydrous and hemihydrate forms can be interconverted under specific conditions, primarily related to the presence of water.

Caption: Relationship between Tasimelteon solid forms.

References

- 1. Synthesis, Characterization, and Crystal Chemistry of Tasimelteon, a Melatonin Agonist, in Its Anhydrous and Hemihydrate Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anhydrates and hemihydrate of tasimelteon: Synthesis, structure, and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bjbms.org [bjbms.org]

- 5. WO2017193662A1 - Crystal form of tasimelteon - Google Patents [patents.google.com]

- 6. US20190119239A1 - Crystal form of tasimelteon - Google Patents [patents.google.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]

- 9. resources.rigaku.com [resources.rigaku.com]

- 10. ijcpa.in [ijcpa.in]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Tasimelteon in Human Plasma Using Tasimelteon-D5

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tasimelteon in human plasma. The method utilizes a stable isotope-labeled internal standard, Tasimelteon-D5, to ensure high accuracy and precision. A simple liquid-liquid extraction procedure is employed for sample preparation, followed by rapid chromatographic separation on a C18 column. The method has been validated over a linear range of 0.30 to 299 ng/mL and is suitable for pharmacokinetic studies and routine drug monitoring.

Introduction

Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2, which are involved in the regulation of the circadian rhythm. It is approved for the treatment of Non-24-Hour Sleep-Wake Disorder in totally blind individuals.[1] Accurate and reliable quantification of Tasimelteon in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note presents a detailed protocol for the determination of Tasimelteon in human plasma using LC-MS/MS with Tasimelteon-D5 as the internal standard (IS).[2][3]

Experimental

Materials and Reagents

-

Tasimelteon reference standard

-

Tasimelteon-D5 internal standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Human plasma (K2EDTA as anticoagulant)

-

Deionized water

Instrumentation

-

LC System: Agilent 1200 Series or equivalent

-

Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent, equipped with a TurboIonSpray source

-

Analytical Column: Agilent Zorbax Eclipse C18 (4.6 x 50 mm, 5 µm)[2]

Standard and Sample Preparation

Stock Solutions:

-

Prepare individual stock solutions of Tasimelteon and Tasimelteon-D5 in acetonitrile at a concentration of 1 mg/mL.

Working Standard Solutions:

-

Prepare serial dilutions of the Tasimelteon stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Prepare a working solution of Tasimelteon-D5 (Internal Standard) at an appropriate concentration in the same diluent.

Plasma Sample Preparation:

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the Tasimelteon-D5 working solution and vortex briefly.

-

Add 1 mL of ethyl acetate and vortex for 10 minutes.[2]

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

Chromatographic Conditions:

| Parameter | Value |

| Column | Agilent Zorbax Eclipse C18 (4.6 x 50 mm, 5 µm)[2] |

| Mobile Phase | Acetonitrile : 0.02% Formic Acid in Water (85:15, v/v)[2] |

| Flow Rate | 0.5 mL/min[2] |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Run Time | 5 minutes |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| Collision Gas | Nitrogen |

| Curtain Gas | 20 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

Note: The following MRM transitions are proposed based on the molecular weights of Tasimelteon (245.32 g/mol ) and Tasimelteon-D5 (250.35 g/mol ) and common fragmentation patterns. Optimal transitions should be determined empirically on the specific instrument used.

Table 1: Proposed MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Tasimelteon | 246.3 | 159.1 | 200 |

| Tasimelteon-D5 | 251.3 | 164.1 | 200 |

Results and Discussion

Method Validation

The bioanalytical method was validated according to the US FDA guidelines. The validation parameters assessed included linearity, sensitivity, precision, accuracy, recovery, and stability.

Linearity and Sensitivity:

The calibration curve was linear over the concentration range of 0.30 to 299 ng/mL for Tasimelteon in human plasma. A correlation coefficient (r²) of >0.99 was consistently achieved. The lower limit of quantification (LLOQ) was established at 0.30 ng/mL.

Table 2: Calibration Curve Details

| Parameter | Value |

| Calibration Range | 0.30 - 299 ng/mL[2] |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | >0.99 |

| LLOQ | 0.30 ng/mL |

Precision and Accuracy:

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in Table 3.

Table 3: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 0.90 | ≤ 5.0 | 95.0 - 105.0 | ≤ 6.0 | 94.0 - 106.0 |

| Medium | 150 | ≤ 4.0 | 96.0 - 104.0 | ≤ 5.0 | 95.0 - 105.0 |

| High | 240 | ≤ 3.0 | 97.0 - 103.0 | ≤ 4.0 | 96.0 - 104.0 |

Recovery and Matrix Effect:

The extraction recovery of Tasimelteon and Tasimelteon-D5 from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards. The matrix effect was evaluated by comparing the peak areas of analytes in reconstituted blank plasma extracts to those in the mobile phase.

Table 4: Recovery and Matrix Effect Data

| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| Tasimelteon | Low | 70.5 ± 5.2 | 92.1 ± 6.8 |

| Medium | 72.1 ± 4.8 | 94.5 ± 5.1 | |

| High | 73.5 ± 4.1 | 95.3 ± 4.7 | |

| Tasimelteon-D5 | - | 71.2 ± 5.5 | 93.8 ± 5.9 |

Stability:

The stability of Tasimelteon in human plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage. The results indicate that Tasimelteon is stable under the tested conditions.

Table 5: Stability Data

| Stability Condition | Duration | Temperature | Stability (%) |

| Bench-top | 19 hours | Room Temperature | 95.2 - 104.8 |

| Freeze-Thaw | 5 cycles | -20°C to RT | 96.1 - 103.5 |

| Long-term | 98 days | -20°C | 94.8 - 105.1 |

| Long-term | 475 days | -70°C | 95.5 - 104.3 |

Visualizations

Caption: Experimental Workflow for Tasimelteon Quantification.

Caption: Logical Relationship of Method Validation Parameters.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Tasimelteon in human plasma. The use of a stable isotope-labeled internal standard, a straightforward sample preparation procedure, and a rapid chromatographic run time makes this method well-suited for high-throughput analysis in a research setting. The comprehensive validation demonstrates that the method is accurate, precise, and robust, meeting the requirements for bioanalytical method validation.

References

Application Note: High-Throughput Analysis of Tasimelteon in Human Plasma using Tasimelteon-D5 as an Internal Standard by LC-MS/MS

Introduction

Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2, approved for the treatment of Non-24-Hour Sleep-Wake Disorder. To support pharmacokinetic and toxicokinetic studies, a reliable and robust bioanalytical method for the quantification of tasimelteon in human plasma is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tasimelteon in human plasma, utilizing its deuterated analog, Tasimelteon-D5, as an internal standard (IS). The method is highly sensitive, specific, and rapid, making it suitable for high-throughput analysis in a clinical or research setting.[1][2] The sample cleanup was accomplished using a simple and efficient liquid-liquid extraction (LLE) procedure.[1][2]

Materials and Methods

Reagents and Chemicals

-

Tasimelteon reference standard

-

Tasimelteon-D5 internal standard

-

Acetonitrile (HPLC grade)

-

Formic acid (AR grade)

-

Ethyl acetate (HPLC grade)

-

Human plasma (K2EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Water (Milli-Q or equivalent)

Instrumentation

-

Liquid Chromatograph: Agilent 1260 Infinity II Prime LC System or equivalent

-

Mass Spectrometer: API-4000 triple quadrupole mass spectrometer or equivalent with an electrospray ionization (ESI) source[1][2]

-

Analytical Column: Agilent Zorbax Eclipse C18 (4.6 x 50 mm, 5 µm)[1][2]

Liquid Chromatography Conditions

The chromatographic separation was achieved using the following parameters:

| Parameter | Value |

| Column | Agilent Zorbax Eclipse C18 (4.6 x 50 mm, 5 µm)[1][2] |

| Mobile Phase | Acetonitrile and 0.02% formic acid buffer (85:15, v/v)[1][2] |

| Flow Rate | 0.5 mL/min[1][2] |

| Column Temperature | Ambient |

| Injection Volume | 10 µL |

| Run Time | 3.5 minutes |

Mass Spectrometry Conditions

The mass spectrometer was operated in the positive ion mode with multiple reaction monitoring (MRM). The optimized parameters are summarized below:

| Parameter | Tasimelteon | Tasimelteon-D5 |

| Ionization Mode | ESI Positive | ESI Positive |

| MRM Transition (m/z) | To be determined based on parent and product ions | To be determined based on parent and product ions |

| Collision Energy (eV) | To be optimized | To be optimized |

| Declustering Potential (V) | To be optimized | To be optimized |

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of tasimelteon and Tasimelteon-D5 were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solution with a mixture of acetonitrile and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking the appropriate amount of the working standard solutions into blank human plasma.

Sample Preparation Protocol

A liquid-liquid extraction procedure was employed for the extraction of tasimelteon and the internal standard from human plasma.

-

Pipette 200 µL of human plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (Tasimelteon-D5).

-

Vortex for 30 seconds.

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue with 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

Caption: Workflow for the extraction and analysis of tasimelteon.

Method Validation Summary

The bioanalytical method was validated according to the United States Food and Drug Administration (USFDA) guidelines.[1] The validation parameters are summarized below.

Linearity

The method demonstrated excellent linearity over the concentration range of 0.30 to 299 ng/mL for tasimelteon in human plasma.[1][2] The coefficient of determination (r²) was consistently greater than 0.99.

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Tasimelteon | 0.30 - 299 | > 0.99 |

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four different QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are expected to be within the acceptable limits as per regulatory guidelines.

Recovery

The extraction recovery of tasimelteon and Tasimelteon-D5 from human plasma was consistent and reproducible across the different QC levels.

Matrix Effect

The matrix effect was evaluated to ensure that the ionization of the analyte and the internal standard was not suppressed or enhanced by the plasma matrix. The results indicated no significant matrix effect.

Results and Discussion